molecular formula C14H12N2O4 B146402 2,2'-Dinitrobibenzyl CAS No. 16968-19-7

2,2'-Dinitrobibenzyl

Cat. No.: B146402
CAS No.: 16968-19-7
M. Wt: 272.26 g/mol
InChI Key: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
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Description

2,2'-Dinitrobibenzyl, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85868. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2,2’-Dinitrodibenzyl plays a significant role in biochemical reactions, particularly in the synthesis of cyclic azobenzene analogues. These analogues are incorporated into biomolecules, facilitating various biochemical processes. The compound interacts with enzymes such as 2,3-dihydroxybenzoate decarboxylase, where it undergoes decarboxylation and carboxylation reactions . These interactions are crucial for understanding the catalytic mechanisms and enhancing the efficiency of reversible enzyme reactions.

Cellular Effects

2,2’-Dinitrodibenzyl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s effects on cells are observed through its interaction with proteins and enzymes involved in these processes . For instance, it has been shown to modulate the activity of enzymes that play a role in lipid metabolism, thereby affecting cellular functions such as energy production and storage.

Molecular Mechanism

At the molecular level, 2,2’-Dinitrodibenzyl exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to undergo electrochemical reduction in the presence of CO2 leads to the formation of cyclic intermediates, which are crucial for its biochemical activity . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Dinitrodibenzyl change over time due to its stability and degradation properties. Studies have shown that the compound undergoes electrochemical reduction, leading to the formation of stable intermediates . These intermediates can have long-term effects on cellular function, as observed in both in vitro and in vivo studies. The stability of 2,2’-Dinitrodibenzyl is crucial for its sustained biochemical activity.

Dosage Effects in Animal Models

The effects of 2,2’-Dinitrodibenzyl vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Studies have shown that the compound’s impact on enzyme activity and gene expression is dose-dependent, with threshold effects observed at specific concentrations.

Metabolic Pathways

2,2’-Dinitrodibenzyl is involved in various metabolic pathways, including those related to the degradation of aromatic compounds . The compound interacts with enzymes such as oxygenases, which facilitate its oxidative denitration and subsequent ring-fission. These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,2’-Dinitrodibenzyl is transported and distributed through interactions with membrane transporters and binding proteins . These transporters play a crucial role in the compound’s localization and accumulation in specific cellular compartments. The distribution of 2,2’-Dinitrodibenzyl affects its biochemical activity and overall efficacy in various biological processes.

Subcellular Localization

The subcellular localization of 2,2’-Dinitrodibenzyl is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles The compound’s activity and function are influenced by its localization within the cell, with specific effects observed in different subcellular regions

Properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZRPPSBVIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168736
Record name 2,2'-Dinitrobibenzyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16968-19-7
Record name 2,2′-Dinitrodibenzyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Dinitrobibenzyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968197
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Record name 16968-19-7
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Record name 2,2'-Dinitrobibenzyl
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Record name O,o'-dinitrobibenzyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,2'-Dinitrodibenzyl?

A1: 2,2'-Dinitrodibenzyl has the molecular formula C14H12N2O4. Its structure consists of two phenyl rings connected by an ethylene bridge, with each phenyl ring bearing a nitro group at the ortho position. The crystal structure reveals that the benzene rings within each molecule are coplanar. []

Q2: Are there efficient methods for synthesizing 2,2'-Dinitrodibenzyl?

A2: Several methods exist for synthesizing 2,2'-Dinitrodibenzyl. One approach involves the reaction of o-nitrobenzyl chloride with sodium metal in a condensation reaction, followed by reduction using iron in a mixture of water and ethanol. This method has shown promising yields and high purity. [] Another method involves the electrosynthesis of 2,2'-Dinitrodibenzyl from 2-Nitrobenzyl Bromide. []

Q3: What are the main applications of 2,2'-Dinitrodibenzyl?

A3: 2,2'-Dinitrodibenzyl is primarily used as an intermediate in the production of pharmaceuticals like the antiepileptic drug carbamazepine. [] It is also a precursor for the synthesis of cyclic azobenzene analogues, which are being explored for their potential in various applications, including incorporation into oligonucleotides, peptides, and polymers. []

Q4: Have there been studies on the environmental impact of 2,2'-Dinitrodibenzyl production?

A4: Yes, research has investigated methods for treating the effluent generated during 2,2'-Dinitrodibenzyl production. One study explored using modified attapulgite clay as an adsorbent to remove pollutants from the effluent, demonstrating its effectiveness compared to traditional methods. []

Q5: What is known about the electrochemical behavior of 2,2'-Dinitrodibenzyl?

A5: Research has delved into the electroreduction mechanism of 2,2'-Dinitrodibenzyl, particularly its intramolecular cyclization in the presence of CO2. This research aims to controllably synthesize diazocine compounds. []

Q6: Are there any documented methods for incorporating 2,2'-Dinitrodibenzyl derivatives into biological systems?

A6: Research has explored synthesizing cyclic azobenzene analogues from 2,2'-Dinitrodibenzyl for incorporation into biomolecules. This involves converting 2,2'-Dinitrodibenzyl into a cyclic azoxybenzene intermediate, which is then further modified to create various analogues, including carboxylic acid and phosphoramidite derivatives, for potential use in bioconjugation strategies. []

Q7: What is known about the photochemical properties of 2,2'-Dinitrodibenzyl derivatives?

A7: Studies have investigated the photoreactions of 1,2-bis(2-nitrophenyl)ethane (2,2'-Dinitrodibenzyl). [] Additionally, research has shown that a D-threoninol linked cyclic azobenzene amide, synthesized from a 2,2'-Dinitrodibenzyl derivative, undergoes photo-isomerization upon illumination. This property makes these cyclic azobenzene analogues promising candidates for applications like photoswitchable biomolecules and materials. []

Q8: Has 2,2'-Dinitrodibenzyl been used in the synthesis of isotopically labeled compounds?

A8: Yes, 2,2'-Dinitrodibenzyl has been employed in the synthesis of deuterium-labeled imipramine, a medication used to treat depression. The process involved converting 2,2'-Dinitrodibenzyl to a tetradeuterated derivative, which was then used to synthesize the final labeled imipramine. []

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